![molecular formula C18H18N2O3S B2606550 7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-60-2](/img/structure/B2606550.png)
7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such compounds often involves classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . Specific synthesis procedures can involve various reagents and conditions, such as 1-iodobutane, DMF, 50 °C, 7 h; 2-iodopropane, K2CO3, AcCN, reflux, 16 h; aromatic aldehyde, Na2SO4, dry DCM, rt, overnight, then NaBH4, rt, 2 h; methyl malonyl chloride, TEA, dry DCM, 0–5 °C, 2–6 h; NaH, THF, MeOH (cat.), 60 °C, 2 h; appropriate amine, toluene, reflux, 1–2 h .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups attached to the pyridine ring. These include a hydroxy group, an isopropylphenyl group, a methyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one 3 under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 22 and then reaction of 22 with various azoles led to a series of coumarin-derived azolyl ethanols .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Modifications
- The compound is related to a class of chemicals that have been synthesized for their potential biological activities. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized, showcasing a range of fused polyheterocyclic systems indicating the versatility of the core structure in forming complex and potentially biologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Microwave-assisted synthesis techniques have been employed to create isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's relevance in modern synthetic chemistry and its potential to yield products with valuable biological activities (Youssef, Azab, & Youssef, 2012).
- Novel pyrido[4,3-d]pyrimidines have been synthesized, showcasing the adaptability of the compound's structural framework in generating diverse molecules with potential applications in various fields of research (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Potential Biological Activities
- Research into similar structures has led to the synthesis of compounds expected to exhibit hypertensive activity, indicating the potential of the compound's framework for generating biologically active molecules (Kumar & Mashelker, 2007).
- The antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines has been investigated, suggesting the compound's relevance in the search for new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- Structural modifications and supramolecular aggregation insights into thiazolo[3, 2-a]pyrimidines have been studied, providing a deeper understanding of the compound's conformational features and their impact on biological activity (Nagarajaiah & Begum, 2014).
Orientations Futures
Propriétés
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLLYBNPZLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)
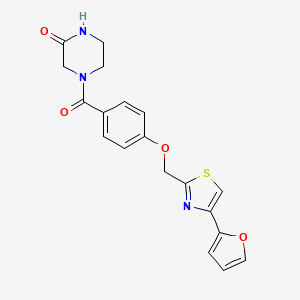
![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)
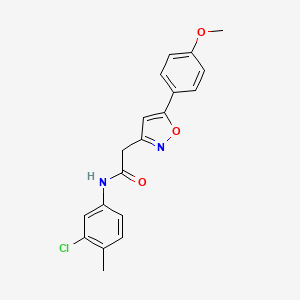
![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)
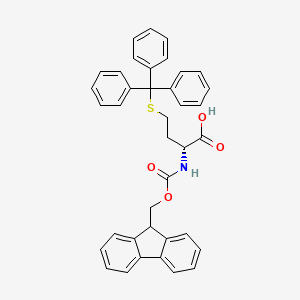
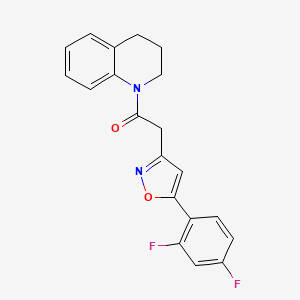
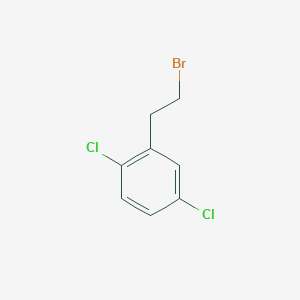
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606490.png)